molecular formula C17H20ClN5O B6623579 1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-(2-methylphenyl)ethanone

1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-(2-methylphenyl)ethanone

Cat. No.: B6623579
M. Wt: 345.8 g/mol
InChI Key: USUVJMHXDLLJCK-UHFFFAOYSA-N
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Description

1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-(2-methylphenyl)ethanone is a complex organic compound that features a pyrimidine ring substituted with an amino and a chlorine group, a piperazine ring, and a phenyl ethanone moiety

Properties

IUPAC Name

1-[4-(6-amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-(2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-12-4-2-3-5-13(12)10-14(24)22-6-8-23(9-7-22)17-15(18)16(19)20-11-21-17/h2-5,11H,6-10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUVJMHXDLLJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=NC=NC(=C3Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-(2-methylphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidine ring: Starting with a suitable precursor, such as 2,4-dichloropyrimidine, which undergoes nucleophilic substitution with an amine to introduce the amino group at the 6-position.

    Piperazine ring formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with piperazine.

    Attachment of the phenyl ethanone moiety: The final step involves the acylation of the piperazine nitrogen with 2-methylphenyl ethanone under suitable conditions, such as using an acid chloride or anhydride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-(2-methylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenyl ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-(2-methylphenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-(2-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with DNA or RNA processes. The piperazine ring can enhance binding affinity to certain receptors or enzymes, while the phenyl ethanone moiety can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds to 1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-(2-methylphenyl)ethanone include:

    2-(4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the pyrimidine and piperazine rings but has a different substituent at the 5-position.

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds have a piperazine ring but differ in the heterocyclic system and substituents.

The uniqueness of 1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-(2-methylphenyl)ethanone lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.

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